molecular formula C5H11BrSi B3068355 2-Bromovinyltrimethylsilane CAS No. 41309-43-7

2-Bromovinyltrimethylsilane

Cat. No.: B3068355
CAS No.: 41309-43-7
M. Wt: 179.13 g/mol
InChI Key: FKXCNOSKBLGEMQ-SNAWJCMRSA-N
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Description

2-Bromovinyltrimethylsilane, also known as β-(Trimethylsilyl)vinyl bromide or 1-Bromo-2-(trimethylsilyl)ethylene, is an organosilicon compound with the molecular formula C5H11BrSi and a molecular weight of 179.13 g/mol . This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a vinyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromovinyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of vinyltrimethylsilane with bromine or a brominating agent under controlled conditions. The reaction typically proceeds as follows:

CH2=CHSi(CH3)3+Br2BrCH=CHSi(CH3)3\text{CH}_2=\text{CHSi(CH}_3)_3 + \text{Br}_2 \rightarrow \text{BrCH=CHSi(CH}_3)_3 CH2​=CHSi(CH3​)3​+Br2​→BrCH=CHSi(CH3​)3​

The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromovinyltrimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromovinyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromovinyltrimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and coupling reactions. The trimethylsilyl group provides stability to the molecule and can be selectively removed under specific conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoallyltrimethylsilane
  • 1,2-Dibromoethane
  • (1-Bromovinyl)trimethylsilane
  • Bromotrimethylsilane
  • Allyltrimethylsilane

Uniqueness

2-Bromovinyltrimethylsilane is unique due to its combination of a bromine atom and a trimethylsilyl group attached to a vinyl group. This structure imparts specific reactivity patterns, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity .

Properties

IUPAC Name

[(E)-2-bromoethenyl]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXCNOSKBLGEMQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41309-43-7
Record name (2-Bromovinyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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